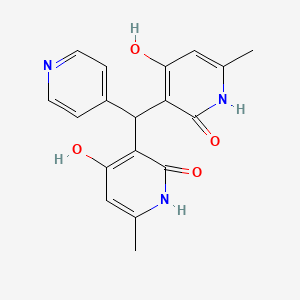![molecular formula C24H17F2N5O2S B2703802 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1110980-25-0](/img/structure/B2703802.png)
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a set of derivatives . This process includes the bioisosteric modification of a core structure to create a new compound while maintaining essential structural fragments for effective binding with the target . An efficient approach to similar compounds was developed by a one-pot intermolecular annulation reaction .Molecular Structure Analysis
The molecular structure of these compounds is characterized by 1H NMR, 13C NMR, HRMS, and IR spectra . The structure includes a 1,2,4-triazolo thiadiazole moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide have shown promising results in antimicrobial applications. Specifically, derivatives of this compound have been synthesized and evaluated for their antibacterial activity against various strains, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, as well as their antifungal activity against Candida albicans. These compounds exhibited significant minimum inhibition zones against the tested bacteria and fungi, suggesting a potential mechanism of action through in silico molecular docking into the active sites of specific enzymes like E. faecalis dihydrofolate reductase. This implies that such compounds could be further explored as novel effective antimicrobial agents (Antypenko et al., 2017).
H1-Antihistaminic Agents
Another significant application of similar chemical structures involves their potential as H1-antihistaminic agents. A series of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, closely related to the chemical structure , were synthesized and tested for their H1-antihistaminic activity. These compounds, particularly 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, demonstrated significant protection against histamine-induced bronchospasm in guinea pigs. This compound emerged as the most active in the series, showing a higher percent protection compared to chlorpheniramine maleate, a reference standard, with negligible sedation effects. This suggests its potential as a prototype molecule for further development as a new class of H1-antihistamines, with implications for the treatment of allergies and related conditions (Alagarsamy et al., 2007).
Benzodiazepine Binding Activity
Investigations into tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones have led to the synthesis of compounds with high affinity for the benzodiazepine (BZ) receptor. Specifically, 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, a compound with a closely related structure, exhibited a 4 nM binding affinity to the BZ receptor. This indicates the importance of the 2-substituent and ring substitution in modifying activity towards BZ receptors, suggesting potential applications in the development of BZ antagonists for therapeutic use in conditions such as anxiety and sleep disorders (Francis et al., 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N5O2S/c25-16-10-8-15(9-11-16)13-30-22(33)19-6-1-2-7-20(19)31-23(30)28-29-24(31)34-14-21(32)27-18-5-3-4-17(26)12-18/h1-12H,13-14H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYXBJBYWISBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC(=CC=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)
![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)
![methyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2703723.png)
![(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol](/img/structure/B2703724.png)

![7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2703728.png)
![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2703729.png)

![2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid](/img/structure/B2703732.png)
![2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2703733.png)
![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)
